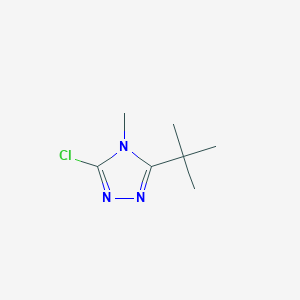

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

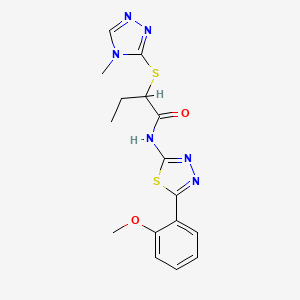

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole moiety is a five-membered heterocyclic ring structure that contains two nitrogen atoms and three carbon atoms . The specific compound you mentioned has additional functional groups attached to it, including a tert-butyl group, a chlorine atom, and a methyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole”, can be achieved through several methods . One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Chemical Reactions Analysis

1,2,4-Triazoles, including “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole”, can undergo various chemical reactions . For instance, they can react with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate to form zwitterionic compounds of the 1,2,4-triazole series . They can also undergo a tandem induced reaction upon heating in organic solvents to form 5-amidino-1,2,4-triazoles .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

The compound can be used in the synthesis of complex molecules. For instance, it has been used in the synthesis of a compound with the formula C36H32ClN3O7 . This compound has a complex structure and the use of “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” in its synthesis demonstrates its utility in the creation of intricate molecular structures.

Asymmetric Synthesis

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” can be used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule. A study has shown that it can be used in the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate , a key chiral intermediate in the synthesis of the lipid-lowering drug rosuvastatin .

Development of Pharmaceuticals

The 1,2,4-triazole core, which is present in “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole”, is found in many therapeutically important agents . These include antifungal agents like itraconazole, posaconazole, and voriconazole, the antiviral ribavirin, the antimigraine drug rizatriptan, the anxiolytic alprazolam, the antidepressant trazodone, and the antitumoral drugs letrozole and anastrozole .

Synthesis of Triazino Compounds

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” can be used in the synthesis of tert-butyl-substituted triazino compounds . These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Antibacterial Applications

The compound can potentially be used in the development of antibacterial agents . While the specific application of “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” in this context is not clear, the related 1,2,4-triazole compounds have been used to produce zones of inhibition in bacterial lawns .

Bioasymmetric Catalysis

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” can be used in bioasymmetric catalysis, a process that uses biological catalysts, like enzymes, to perform chemical reactions that produce chiral molecules . This process has been used to synthesize the side chain of rosuvastatin .

Eigenschaften

IUPAC Name |

3-tert-butyl-5-chloro-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-7(2,3)5-9-10-6(8)11(5)4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGBTOVHHLKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)